(S,S)-Ts-DENEB(regR)
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Overview
Description
(S,S)-Ts-DENEB(regR) is a chiral compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ts-DENEB(regR) typically involves a series of stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes include:
Chiral Catalysts: Utilizing chiral catalysts to induce the desired stereochemistry during the formation of the compound.
Asymmetric Synthesis: Employing asymmetric synthesis techniques to achieve high enantiomeric purity.
Protecting Groups: Using protecting groups to selectively react specific functional groups while preserving the integrity of others.
Industrial Production Methods
Industrial production of (S,S)-Ts-DENEB(regR) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Ts-DENEB(regR) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,S)-Ts-DENEB(regR) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S,S)-Ts-DENEB(regR) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
(S,S)-Ts-DENEB(regR) can be compared with other chiral compounds such as:
Cystine: A disulfide-containing amino acid with similar stereochemical properties.
Lipoic Acid: A chiral compound involved in metabolic processes.
Diphenyl Disulfide: An organic disulfide with distinct reactivity.
The uniqueness of (S,S)-Ts-DENEB(regR) lies in its specific stereochemistry and the resulting biological activity, which distinguishes it from other similar compounds.
Properties
CAS No. |
1384974-37-1 |
---|---|
Molecular Formula |
C31H33ClN2O3RuS |
Molecular Weight |
650.2 g/mol |
IUPAC Name |
chlororuthenium(1+);[(1S,2S)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m0../s1 |
InChI Key |
INKUCOHLIHBSDN-YBZGWEFGSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)COCCN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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